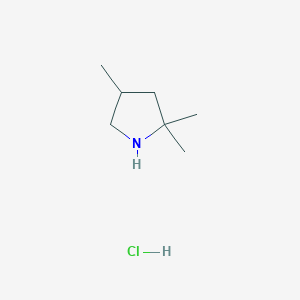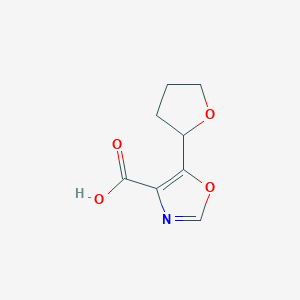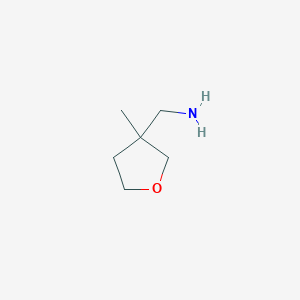
3-(4-Iodophenoxy)pyrrolidine hydrochloride
描述
3-(4-Iodophenoxy)pyrrolidine hydrochloride, commonly referred to as 3-IPH, is a chemical compound used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 437.9 g/mol and a melting point of 158-160°C. 3-IPH is soluble in water, ethanol, and methanol, and is stable under normal laboratory conditions. It has a wide range of applications in organic chemistry, biochemistry, and pharmacology due to its unique properties.
科学研究应用
3-IPH has been widely used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides and proteins, and as a fluorescent probe for imaging and monitoring of biochemical reactions. It has also been used in the study of enzyme kinetics and in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-IPH is not well understood. It is believed to act as an inhibitor of enzymes, specifically those involved in the metabolism of fatty acids. It is also believed to act as an agonist of certain G-protein coupled receptors, which may explain its role in the synthesis of certain pharmaceuticals.
生化和生理效应
3-IPH has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of enzymes involved in the metabolism of fatty acids, which can lead to the accumulation of fatty acids in cells. It has also been shown to inhibit the activity of certain G-protein coupled receptors, which can lead to the inhibition of certain cellular processes.
实验室实验的优点和局限性
The advantages of using 3-IPH in lab experiments include its low cost, its stability under normal laboratory conditions, and its wide range of applications. The main limitation of using 3-IPH is its lack of specificity, as it can inhibit the activity of both enzymes and G-protein coupled receptors.
未来方向
For 3-IPH research include the development of more specific inhibitors of enzymes and G-protein coupled receptors, the development of more efficient synthesis methods, and the exploration of its potential use in drug development. Additionally, more research is needed to understand its biochemical and physiological effects and to identify potential therapeutic uses.
属性
IUPAC Name |
3-(4-iodophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCDLDAVLARFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenoxy)pyrrolidine hydrochloride | |
CAS RN |
1220019-06-6 | |
| Record name | Pyrrolidine, 3-(4-iodophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,7-Diazaspiro[4.5]decan-3-one](/img/structure/B1395335.png)


![4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1395338.png)




![7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395351.png)



![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)